1,3,5-Trimethylpyrazole
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-Trimethylpyrazole derivatives often involves reactions under specific conditions to introduce or modify the methyl groups at the 1, 3, and 5 positions of the pyrazole ring. One example is the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate in the presence of potassium carbonate, leading to trimethyl derivatives through a double Michael reaction followed by cyclization (Tominaga et al., 1997).
Molecular Structure Analysis
The molecular structure of 1,3,5-Trimethylpyrazole and its derivatives has been studied using various analytical techniques, including X-ray crystallography. These studies have provided detailed insights into the arrangement of atoms within the molecules and the types of interactions that stabilize their structures. For instance, the crystal and molecular structures of dimethylpyrazole derivatives have been determined, showing how methyl groups influence the overall stability and properties of the molecules (Infantes et al., 1999).
Chemical Reactions and Properties
1,3,5-Trimethylpyrazole undergoes a variety of chemical reactions, reflecting its versatile chemical properties. Electrosynthesis has been used to convert 1,3,5-trimethyl-4-formylpyrazole to 1,3,5-trimethylpyrazole-4-carboxylic acid, demonstrating the compound's ability to undergo oxidative transformations in an alkaline medium (Lyalin & Petrosyan, 2005).
Physical Properties Analysis
The physical properties of 1,3,5-Trimethylpyrazole, such as melting points and solubility, are influenced by the presence and position of methyl groups on the pyrazole ring. Studies have shown that these substituents affect the compound's thermal behavior and solid-state structure, impacting its melting point and the formation of crystalline structures (Goddard et al., 1999).
Scientific Research Applications
Acaricidal and Insecticidal Activities : A study by Li et al. (2019) in "Molecules" reported that novel 1,3,5-trimethylpyrazole-containing malonamide derivatives exhibit promising acaricidal and insecticidal activities against specific pests like Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora, highlighting its potential for further development in pest control applications (Li et al., 2019).
Potential in Anti-Inflammatory Drugs : Research on 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives, as discussed in "Rapid Communications in Mass Spectrometry" by Chander et al. (2012), revealed unusual fragmentation patterns, suggesting potential applications as novel anti-inflammatory drugs (Chander et al., 2012).
Antinociceptive and Antimicrobial Activities : Koçyiğit-Kaymakçıoğlu et al. (2008) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" synthesized new amide derivatives of 3,5-di- and 1,3,5-trimethylpyrazoles, demonstrating significant antinociceptive activity but weak antibacterial activity (Koçyiğit-Kaymakçıoğlu et al., 2008).
In Vivo Metabolism Study : A study on the metabolism of N-(substituted phenyl)-N-(1,3,5-trimethylpyrazole-4-yl)thioureas in rats, published in the "European Journal of Drug Metabolism and Pharmacokinetics" by Koçyiğit-Kaymakçıoğlu et al. (2007), identified N-dealkylation metabolites and unchanged substrates, contributing to pharmacokinetic understanding (Koçyiğit-Kaymakçıoğlu et al., 2007).
Thermal Rearrangements in Organic Chemistry : Boyle and Jones (1973) in the "Journal of The Chemical Society-Perkin Transactions 1" explored the thermal rearrangements of 1-methoxypyrazole 2-oxides, leading to various methoxy-isomers, which is relevant in the field of organic synthesis (Boyle & Jones, 1973).
Electrosynthesis in Organic Chemistry : Lyalin and Petrosyan (2005) in the "Russian Journal of Electrochemistry" developed an electrocatalytic method for producing 1,3,5-trimethylpyrazole-4-carboxylic acid, demonstrating a novel synthetic route with a high yield (Lyalin & Petrosyan, 2005).
Safety And Hazards
1,3,5-Trimethylpyrazole is toxic and can cause moderate to severe irritation to the skin and eyes6. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients6. In case of accidental release, use water spray, carbon dioxide, dry chemical powder, or foam for extinguishing6.
Future Directions
properties
IUPAC Name |
1,3,5-trimethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-4-6(2)8(3)7-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOQAFMOBRWDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147951 | |
Record name | 1,3,5-Trimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethylpyrazole | |
CAS RN |
1072-91-9 | |
Record name | 1,3,5-Trimethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Trimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Trimethylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRIMETHYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63938V7Z82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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